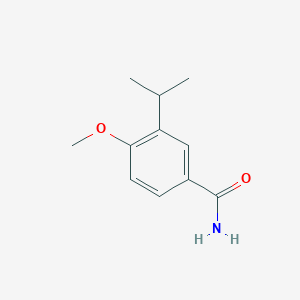
6-(4-Aminoanilino)-4-ethoxy-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to the triazine ring. The ethoxy group at the 6-position of the triazine ring adds to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-aminophenylamine with ethoxytriazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted triazine derivatives.
Applications De Recherche Scientifique
4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the triazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Another compound with an amino group attached to a phenyl ring, but with a benzothiazole ring instead of a triazine ring.
4-Aminophenylmercuric acetate: Contains an amino group attached to a phenyl ring, but with a mercuric acetate moiety.
Uniqueness
4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one is unique due to the presence of both an ethoxy group and a triazine ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
62808-06-4 |
|---|---|
Formule moléculaire |
C11H13N5O2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
6-(4-aminoanilino)-4-ethoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-11-15-9(14-10(17)16-11)13-8-5-3-7(12)4-6-8/h3-6H,2,12H2,1H3,(H2,13,14,15,16,17) |
Clé InChI |
ARLMXPFNKMXPLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


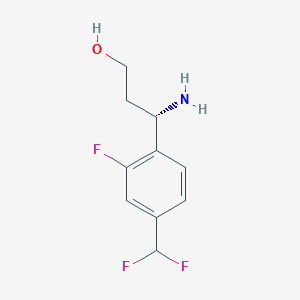

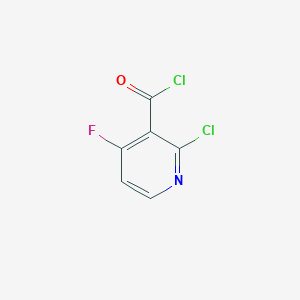
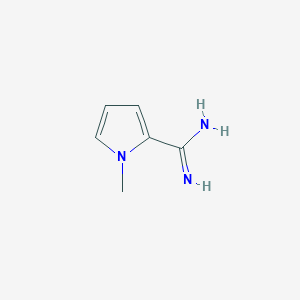
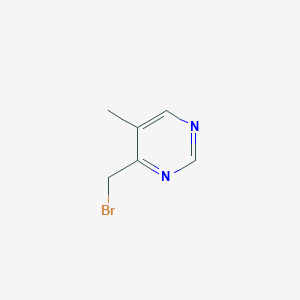
![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)



![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)

![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)

